S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes a benzothiepin ring system. This compound is often used in research settings due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride typically involves several steps. One common method includes the reaction of 6,11-dihydrobenzocbenzothiepin-11-amine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Analyse Chemischer Reaktionen
[Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [Amino(6,11-dihydrobenzocbenzothiepin-11-ylsulfanyl)methylidene]azaniumchloride include:
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: This compound shares a similar benzothiepin structure but differs in its functional groups, leading to different chemical and biological properties.
6,11-Dihydrodibenzo[b,e]thiepin-11-amine: Another related compound with similar core structure but different substituents, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
73150-16-0 |
---|---|
Molekularformel |
C15H15ClN2S2 |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
[amino(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C15H14N2S2.ClH/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14;/h1-8,14H,9H2,(H3,16,17);1H |
InChI-Schlüssel |
BMJXLWFWLVGIME-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)SC(=[NH2+])N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.